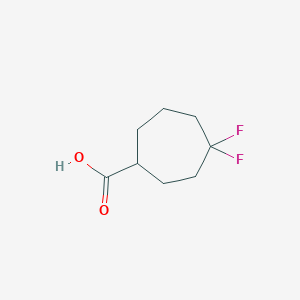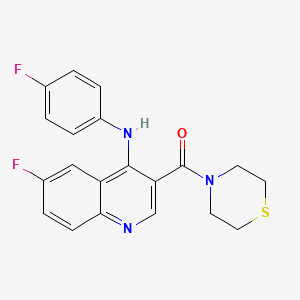
(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a quinolone derivative, which is a class of compounds known for their broad-spectrum antibacterial activity. Quinolones are synthetic antimicrobial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of a fluorine atom at the C-6 position is a common feature in many potent quinolones, which is often associated with increased antibacterial activity. However, modifications at this position, such as the introduction of an amino group, have also been explored for their potential to maintain or enhance antibacterial properties .
Synthesis Analysis
The synthesis of quinolone derivatives typically involves the introduction of various substituents to the quinolone core to explore their effects on antibacterial activity. In the case of 6-aminoquinolones, the amino group replaces the usual fluorine atom at the C-6 position. The presence of a thiomorpholine group as the C-7 substituent has been shown to confer good activity against both Gram-negative and Gram-positive bacteria . Although the specific synthesis of 6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is crucial for their interaction with bacterial enzymes. The crystal structure of a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, reveals intramolecular hydrogen bonds, (\pi-\pi) interactions, and C-F...F-C interactions that stabilize the structure. These interactions are also reflected in the Hirshfeld surface analysis, indicating the importance of such contacts in the crystal packing of the compound . These structural features are likely to be relevant for the activity of 6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone as well.
Chemical Reactions Analysis
Quinolone derivatives can undergo various chemical reactions, which can be utilized for further functionalization or for the development of fluorescent labeling reagents. For instance, 6-methoxy-4-quinolone has been used to synthesize a fluorescent labeling reagent for the determination of carboxylic acids . This suggests that the quinolone core can be chemically modified to create compounds with diverse applications, including those with diagnostic or therapeutic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For example, the fluorescence properties of 6-methoxy-4-quinolone, such as its strong fluorescence in a wide pH range and high stability against light and heat, make it useful for biomedical analysis . The computational study of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline predicts favorable drug candidate properties, including lipophilicity, size, polarity, insolubility, and flexibility. It also suggests potential inhibitory activity against various biological targets and provides insights into its pharmacokinetic properties, such as blood-brain barrier penetration and gastrointestinal absorption . These properties are essential for the development of new drugs and could be relevant for the analysis of 6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Several quinoline derivatives, including those similar to (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, have been studied for their anticancer properties. Research has found that certain quinoline compounds exhibit significant antiproliferative activity against various human cancer cell lines. For instance, compounds like 7 f [(4‐fluorophenyl)(2‐((4‐fluorophenyl)amino)quinolin‐3‐yl)methanone] have shown remarkable activity against human lung cancer and prostate cancer cell lines. These compounds are noted for inhibiting tubulin polymerization, inducing cell cycle arrest at the G2/M phase, and triggering apoptosis in cancer cells (Srikanth et al., 2016).
Fluorescence Applications
Quinoline derivatives have also been utilized in fluorescence applications. For example, 6-Methoxy-4-quinolone, a derivative related to the compound , demonstrates strong fluorescence in a wide pH range, making it useful in biomedical analysis. These compounds are highly stable against light and heat, making them suitable for use as fluorescent labeling reagents in various applications, such as detecting carboxylic acids (Hirano et al., 2004).
Spectroscopic Properties
The spectroscopic properties of quinoline derivatives, which are closely related to the compound , have been studied extensively. These studies have revealed insights into the effects of structure and environmental factors on their spectroscopic properties, particularly in terms of fluorescence. Such understanding is crucial for developing new materials for optical and electronic applications (Al-Ansari, 2016).
Antibacterial Activity
Quinoline derivatives have been explored for their potential as antibacterial agents. Compounds similar to this compound have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural orientation of these compounds plays a key role in their antibacterial efficacy (Kuramoto et al., 2003).
Luminescence in Chemical Sensing
Certain quinoline-based compounds are used in chemical sensing due to their luminescent properties. For instance, specific derivatives have been found effective as pH sensors, exhibiting changes in fluorescence intensity across different pH levels. This makes them useful in various analytical applications (Halder et al., 2018).
Wirkmechanismus
Target of Action
Fluoroquinolones primarily target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .
Mode of Action
Fluoroquinolones inhibit these enzymes, preventing the supercoiling of bacterial DNA and leading to breaks in the DNA. This disrupts DNA replication and transcription, resulting in bacterial cell death .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolones prevent the unwinding of DNA that is necessary for replication and transcription .
Result of Action
The ultimate effect of this action is the death of bacterial cells, making fluoroquinolones effective antibacterial agents .
Eigenschaften
IUPAC Name |
[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c21-13-1-4-15(5-2-13)24-19-16-11-14(22)3-6-18(16)23-12-17(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPGMTXXNRGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2504288.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-fluorobenzenesulfonamide](/img/structure/B2504289.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2504290.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)
![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)
![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
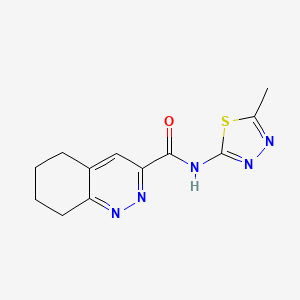
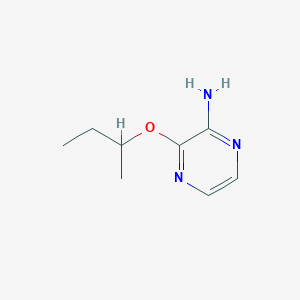

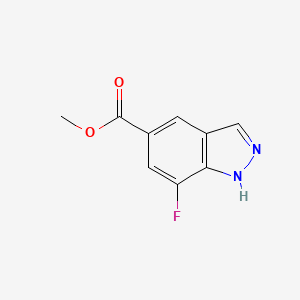
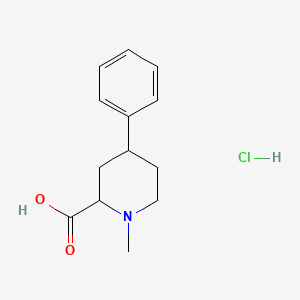
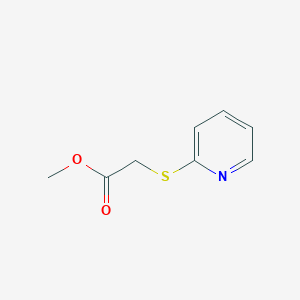
![(2-((6-Methylpyridin-2-yl)amino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2504309.png)
